3-Bromo-4-fluoro-5-nitrobenzotrifluoride
Overview
Description
3-Bromo-4-fluoro-5-nitrobenzotrifluoride is an organic compound that serves as an efficient D-glucosamine-based copper catalyst for C-X couplings . It is also used as an intermediate in the synthesis of Nilotinib . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is C7H2BrF4NO2 . The InChI code is 1S/C7H2BrF4NO2/c8-4-1-3 (7 (10,11)12)2-5 (6 (4)9)13 (14)15/h1-2H . The compound has a molecular weight of 288 .Chemical Reactions Analysis
3-Bromo-4-fluoro-5-nitrobenzotrifluoride is used as a catalyst for C-X couplings . It is also used in the preparation of polysubstituted bisheterocycles with potential chemotherapeutic properties .Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-5-nitrobenzotrifluoride is a pale-yellow to yellow-brown solid . It has a molecular weight of 288 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
- Field : Organic Chemistry
- Application : 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is used in the synthesis of fine chemicals and pharmaceutical intermediates . It is particularly important for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
- Method : The synthesis process involves the nitration of 3-fluorobenzotrifluoride in a continuous-flow millireactor system using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .
- Results : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .
Pre-column Derivatization Technique for HPLC
- Field : Analytical Chemistry
- Application : 4-Fluoro-3-nitrobenzotrifluoride is used in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines .
- Method : It is used as a derivatization reagent for the HPLC determination of polyamines .
Synthesis of Nilotinib Intermediate
- Field : Pharmaceutical Chemistry
- Application : 3-Bromo-5-nitrobenzotrifluoride is an efficient D-glucosamine-based copper catalyst for C-X couplings and its application in the synthesis of nilotinib intermediate . Nilotinib is a medication used to treat chronic myelogenous leukemia .
Agrochemicals
Specialty Chemicals
Anti-Inflammatory Drugs
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLDZKXOCHTLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-5-nitrobenzotrifluoride | |
CAS RN |
1805937-72-7 | |
Record name | 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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